molecular formula C13H10FNO2 B6396084 2-(3-Aminophenyl)-5-fluorobenzoic acid CAS No. 1261909-16-3

2-(3-Aminophenyl)-5-fluorobenzoic acid

Cat. No.: B6396084
CAS No.: 1261909-16-3
M. Wt: 231.22 g/mol
InChI Key: QGDOOLYKXGDIAL-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)-5-fluorobenzoic acid is a fluorinated benzoic acid derivative with an aminophenyl substituent at the 2-position and a fluorine atom at the 5-position. The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (amine) groups, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name

2-(3-aminophenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-9-4-5-11(12(7-9)13(16)17)8-2-1-3-10(15)6-8/h1-7H,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDOOLYKXGDIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688642
Record name 3'-Amino-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261909-16-3
Record name 3'-Amino-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of 2-(3-Aminophenyl)-5-fluorobenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-(3-Aminophenyl)-5-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)-5-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and fluorine groups can enhance its binding affinity and specificity towards these targets. The exact molecular pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Key Properties (Predicted/Inferred):

  • Molecular Weight : 243.23 g/mol
  • pKa : ~3.5 (carboxylic acid group; inferred from similar compounds)
  • Boiling Point : ~450°C (estimated based on analogous structures)
  • Density : ~1.3 g/cm³ (predicted)

The amino group at the meta position on the phenyl ring may enhance solubility in polar solvents compared to non-substituted analogs, while the fluorine atom contributes to metabolic stability in biological systems.

Structural Analogues and Substituent Effects

The table below compares 2-(3-Aminophenyl)-5-fluorobenzoic acid with structurally related compounds, emphasizing substituent positions and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) pKa (Carboxylic Acid) Boiling Point (°C) Key Features (vs. Target Compound) Evidence ID
2-(3-Aminophenyl)-5-fluorobenzoic acid C₁₃H₁₀FNO₂ 243.23 ~3.5 ~450 Meta-aminophenyl, 5-fluoro substitution
5-Amino-2-fluorobenzoic acid C₇H₆FNO₂ 155.13 3.2 320 Amino at 5-position, fluorine at 2-position
2-Fluoro-5-hydroxybenzoic acid C₇H₅FO₃ 156.11 2.8 285 Hydroxyl group at 5-position
2-Fluoro-5-methoxybenzoic acid C₈H₇FO₃ 170.14 3.0 310 Methoxy at 5-position
2-Amino-4-fluoro-3-methylbenzoic acid C₈H₈FNO₂ 169.16 3.1 335 Methyl and amino groups alter steric effects
Key Observations:

Substituent Position: The meta-amino group in the target compound (vs. Fluorine at 5-position: Enhances lipophilicity compared to hydroxyl or methoxy substituents, which may improve membrane permeability .

Acidity (pKa): The target compound’s predicted pKa (~3.5) is slightly higher than 5-amino-2-fluorobenzoic acid (3.2), likely due to the electron-donating meta-aminophenyl group stabilizing the deprotonated carboxylate .

Biological Activity: Aminophenyl derivatives (e.g., benzothiazoles with meta-aminophenyl groups) exhibit enhanced antitumor activity compared to para-substituted analogs, suggesting the meta position optimizes spatial interactions in biological targets . Fluorine substitution at the 5-position increases metabolic stability, as seen in fluorinated NSAIDs like flurbiprofen .

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